molecular formula C22H18N2O4S B2745825 2-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline CAS No. 862793-33-7

2-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2745825
CAS RN: 862793-33-7
M. Wt: 406.46
InChI Key: OGWFEVUGHBZWBS-UHFFFAOYSA-N
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Description

2-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C22H18N2O4S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

2-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline and related compounds have been synthesized and characterized, providing insights into their structural and chemical properties. Mutlu et al. (2012) synthesized and characterized novel tetrahydroquinazoline and a Co(III) complex, highlighting the potential of such compounds in coordination chemistry and possibly catalysis, although the compound of interest differs slightly in structural details. Their work elucidated the molecular structure through various spectral methods, including FT-IR, NMR, and single-crystal X-ray diffraction, demonstrating the compound's crystallization in the monoclinic system (Mutlu, Irez, Çolak, & Yılmaz, 2012).

Chemical Reactions and Transformations

The chemical behavior and transformations of furan and phenylsulfonyl-containing compounds have been explored through various reactions. Guillard et al. (2001) investigated the one-step synthesis of 5-acylisothiazoles from furans, which involves the transformation of substituted furans into isothiazoles, a process that could potentially be applicable or analogous to reactions involving this compound or its precursors. Their results, which include X-ray structures of the synthesized compounds, provide valuable information on the electrophilic attack and ring-opening mechanisms relevant to furan and sulfone chemistry (Guillard, Lamazzi, Meth–Cohn, Rees, White, & Williams, 2001).

Potential Biological Activities

While direct studies on this compound specifically are not found, related compounds have been evaluated for biological activities. Chen et al. (2006) synthesized and evaluated 2-(furan-2-yl)-4-phenoxyquinoline derivatives for anti-inflammatory properties, demonstrating the potential of furan and phenylsulfonyl moieties in mediating biological activities. These studies suggest a possible avenue for the exploration of biological applications for the compound , although it's noted that the exact compound wasn't the subject of the study (Chen, Zhao, Lu, Tzeng, & Wang, 2006).

properties

IUPAC Name

4-(benzenesulfonyl)-5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c25-29(26,18-9-2-1-3-10-18)21-22(28-20(23-21)19-11-6-14-27-19)24-13-12-16-7-4-5-8-17(16)15-24/h1-11,14H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWFEVUGHBZWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(N=C(O3)C4=CC=CO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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